molecular formula C15H22N2OS B5705000 N-cyclohexyl-N'-(2-ethoxyphenyl)thiourea CAS No. 64020-23-1

N-cyclohexyl-N'-(2-ethoxyphenyl)thiourea

Cat. No. B5705000
CAS RN: 64020-23-1
M. Wt: 278.4 g/mol
InChI Key: CUUDOECMUOESMY-UHFFFAOYSA-N
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Description

N-cyclohexyl-N'-(2-ethoxyphenyl)thiourea, also known as CCT, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic effects. CCT belongs to the class of thiourea compounds and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

N-cyclohexyl-N'-(2-ethoxyphenyl)thiourea has been extensively studied for its potential therapeutic effects in various scientific research fields. It has been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. N-cyclohexyl-N'-(2-ethoxyphenyl)thiourea has also been studied for its anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, N-cyclohexyl-N'-(2-ethoxyphenyl)thiourea has been found to exhibit anti-diabetic effects by regulating glucose metabolism.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N'-(2-ethoxyphenyl)thiourea involves its ability to bind to and inhibit the activity of the enzyme carbonic anhydrase. Carbonic anhydrase is an enzyme that plays a role in various physiological processes such as acid-base balance and respiration. By inhibiting carbonic anhydrase, N-cyclohexyl-N'-(2-ethoxyphenyl)thiourea can disrupt these processes, leading to its therapeutic effects.
Biochemical and Physiological Effects:
N-cyclohexyl-N'-(2-ethoxyphenyl)thiourea has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. N-cyclohexyl-N'-(2-ethoxyphenyl)thiourea has also been found to inhibit the activity of the enzyme aldose reductase, which is involved in the development of diabetic complications. Additionally, N-cyclohexyl-N'-(2-ethoxyphenyl)thiourea has been shown to exhibit anti-inflammatory effects by reducing the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-cyclohexyl-N'-(2-ethoxyphenyl)thiourea in lab experiments is its low toxicity, which makes it a safe compound to work with. Additionally, N-cyclohexyl-N'-(2-ethoxyphenyl)thiourea is relatively easy to synthesize and purify, making it a cost-effective compound to use. However, one of the limitations of using N-cyclohexyl-N'-(2-ethoxyphenyl)thiourea is its low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-cyclohexyl-N'-(2-ethoxyphenyl)thiourea. One area of research is the development of N-cyclohexyl-N'-(2-ethoxyphenyl)thiourea derivatives with improved solubility and potency. Additionally, the potential use of N-cyclohexyl-N'-(2-ethoxyphenyl)thiourea in combination with other compounds for synergistic effects is an area of interest. Furthermore, the study of N-cyclohexyl-N'-(2-ethoxyphenyl)thiourea in animal models for its therapeutic effects is another direction for future research.
Conclusion:
In conclusion, N-cyclohexyl-N'-(2-ethoxyphenyl)thiourea is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic effects. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-cyclohexyl-N'-(2-ethoxyphenyl)thiourea as a therapeutic compound.

Synthesis Methods

The synthesis of N-cyclohexyl-N'-(2-ethoxyphenyl)thiourea involves the reaction of cyclohexylamine with 2-ethoxybenzoyl isothiocyanate in the presence of a base such as sodium hydroxide. The reaction results in the formation of N-cyclohexyl-N'-(2-ethoxyphenyl)thiourea, which can be purified through recrystallization using solvents such as ethanol or acetone.

properties

IUPAC Name

1-cyclohexyl-3-(2-ethoxyphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2OS/c1-2-18-14-11-7-6-10-13(14)17-15(19)16-12-8-4-3-5-9-12/h6-7,10-12H,2-5,8-9H2,1H3,(H2,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUUDOECMUOESMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=S)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00981961
Record name N'-Cyclohexyl-N-(2-ethoxyphenyl)carbamimidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00981961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclohexyl-3-(2-ethoxyphenyl)thiourea

CAS RN

64020-23-1
Record name NSC205462
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=205462
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N'-Cyclohexyl-N-(2-ethoxyphenyl)carbamimidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00981961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-CYCLOHEXYL-3-(2-ETHOXYPHENYL)-2-THIOUREA
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